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CAS No.: 61210-21-7

Cat. No.: B1437420
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as

a powerful, high-throughput alternative to traditional gel electrophoresis for the analysis of DNA

sequencing products. Its primary advantages include rapid analysis times, high mass accuracy,

and amenability to automation. However, a significant limitation in the MALDI-MS analysis of

nucleic acids is the propensity for fragmentation of the oligonucleotide ions, particularly at

guanosine (G) residues. This fragmentation can lead to a loss of signal intensity and mass

resolution, complicating sequence determination, especially for longer DNA fragments.

To overcome this limitation, the strategic substitution of standard deoxyguanosine triphosphate

(dGTP) with its analog, 7-deaza-deoxyguanosine triphosphate (c⁷dGTP), during the Sanger

sequencing reaction has been shown to dramatically improve the stability of DNA fragments.

The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom in

7-deaza-guanosine reduces the susceptibility of the N-glycosidic bond to cleavage, thereby

minimizing fragmentation during MALDI-MS analysis.[1][2] This application note provides a
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detailed protocol for the use of 7-deaza-guanosine in Sanger sequencing reactions for

subsequent analysis by MALDI-MS, leading to more robust and reliable DNA sequence data.

Principle of the Method
The core of this method lies in the enzymatic incorporation of 7-deaza-guanosine into the DNA

fragments generated during a Sanger dideoxy sequencing reaction. The resulting DNA

molecules, containing 7-deaza-guanosine in place of guanosine, exhibit significantly increased

stability under MALDI-MS conditions.[1] This enhanced stability is attributed to the altered

electronic properties of the 7-deaza-purine ring, which strengthens the N-glycosidic bond and

reduces the likelihood of depurination and subsequent backbone cleavage. Consequently, the

mass spectra obtained show a marked reduction in fragment ions and a significant

improvement in the signal-to-noise ratio for the full-length termination products, enabling more

accurate and longer sequence reads.
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Sanger Sequencing with 7-deaza-dGTP

Sample Purification

MALDI-MS Analysis

1. DNA Template & Primer

2. Prepare 4 Termination Mixes
(ddA, ddC, ddG, ddT)
with 7-deaza-dGTP

3. Cycle Sequencing

4. Add TEAA Buffer

5. Bind to Reverse Phase Media & Wash

6. Elute onto MALDI Target

7. Add 3-HPA Matrix & Co-crystallize

8. Acquire Mass Spectra

9. Process Data & Determine Sequence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine
may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Application Note: Enhanced DNA Sequencing by
MALDI-MS using 7-deaza-Guanosine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1437420/docs#application-note-enhanced-dna-
sequencing-by-maldi-ms-using-7-deaza-guanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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